molecular formula C10H23O5P B1584933 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate CAS No. 68439-39-4

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate

Cat. No.: B1584933
CAS No.: 68439-39-4
M. Wt: 254.26 g/mol
InChI Key: VUDMTCUUMKXFTD-UHFFFAOYSA-N
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Description

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate is a complex chemical compound that belongs to the class of polyoxyethylene alkyl ethers. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations that require emulsification, dispersion, and stabilization.

Scientific Research Applications

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of pharmaceutical compounds.

    Industry: Applied in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. As an additive in polyolefins, it likely functions to improve the properties of the material, such as its flexibility, durability, or resistance to certain environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate typically involves the reaction of poly(oxy-1,2-ethanediyl) with 2-ethylhexanol and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The process involves:

    Esterification: Poly(oxy-1,2-ethanediyl) is reacted with 2-ethylhexanol in the presence of an acid catalyst.

    Phosphorylation: The resulting ester is then treated with phosphoric acid to form the phosphate ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The process involves:

    Continuous Mixing: Reactants are continuously mixed in a reactor.

    Temperature Control: The reaction temperature is carefully controlled to prevent side reactions.

    Purification: The product is purified using techniques such as distillation and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield poly(oxy-1,2-ethanediyl) derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.

Comparison with Similar Compounds

2-(2-Ethylhexoxy)ethyl dihydrogen phosphate can be compared with other similar compounds such as:

    Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(2-ethylhexyl)oxy-: This compound has a carboxymethyl group instead of a phosphate group, which affects its solubility and reactivity.

    Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(2-naphthalenyloxy)-, sodium salt: This compound contains a sulfo group and is used in different applications due to its unique properties.

The uniqueness of this compound lies in its phosphate group, which imparts specific surfactant properties that are valuable in various applications.

Properties

IUPAC Name

2-(2-ethylhexoxy)ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMTCUUMKXFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867615
Record name 2-[(2-Ethylhexyl)oxy]ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735222-31-8, 68439-39-4
Record name 2-((2-Ethylhexyl)oxy)ethyl phosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735222318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy-, phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-((2-ETHYLHEXYL)OXY)ETHYL PHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUN3NVF7GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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